molecular formula C10H11N3O2 B14241791 3-(2-Aminoethyl)-4-nitroso-1H-indol-5-ol CAS No. 203865-53-6

3-(2-Aminoethyl)-4-nitroso-1H-indol-5-ol

Cat. No.: B14241791
CAS No.: 203865-53-6
M. Wt: 205.21 g/mol
InChI Key: OMJBUUGWAIFIMY-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-4-nitroso-1H-indol-5-ol is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the nitration of 1H-indole-5-ol to form 4-nitroso-1H-indol-5-ol, which is then reacted with 2-bromoethylamine under basic conditions to introduce the aminoethyl group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time during the nitration and subsequent substitution reactions. The use of catalysts and solvents that enhance the reaction efficiency is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-4-nitroso-1H-indol-5-ol undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amino derivatives.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of 3-(2-Aminoethyl)-4-nitro-1H-indol-5-ol.

    Reduction: Formation of 3-(2-Aminoethyl)-4-amino-1H-indol-5-ol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Aminoethyl)-4-nitroso-1H-indol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-4-nitroso-1H-indol-5-ol involves its interaction with molecular targets such as serotonin receptors. The compound’s structure allows it to bind to these receptors, potentially modulating their activity and influencing various physiological processes . The nitroso group may also play a role in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Aminoethyl)-4-nitroso-1H-indol-5-ol is unique due to the presence of both the aminoethyl and nitroso groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other indole derivatives, making it a compound of interest for further research and development.

Properties

CAS No.

203865-53-6

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

3-(2-aminoethyl)-4-nitroso-1H-indol-5-ol

InChI

InChI=1S/C10H11N3O2/c11-4-3-6-5-12-7-1-2-8(14)10(13-15)9(6)7/h1-2,5,12,14H,3-4,11H2

InChI Key

OMJBUUGWAIFIMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=C2CCN)N=O)O

Origin of Product

United States

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